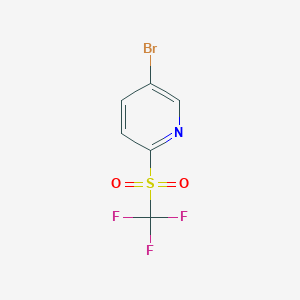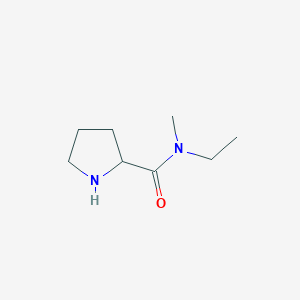
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as chloro(trimethyl)silane in pyridine at elevated temperatures (e.g., 90°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the pyrimidine moiety.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains both pyrazole and benzimidazole rings, offering different biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system and exhibit potent biological activities.
Uniqueness: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile scaffold for chemical modifications and a wide range of potential applications. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11)(H,13,14) |
Clé InChI |
BZWOXBLXZQZWDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(=O)O)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)


![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)
